BHT volatilizes at >100°C, leaving baked goods and pet foods unprotected; PG forms dark complexes with iron, spoiling cosmetics. Butylated Hydroxyanisole (BHA) solves both: it withstands 120°C carry-through processing and remains inert to trace metals.
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Butylated Hydroxyanisole (BHA, CAS 121-00-6) is a synthetic hindered phenolic antioxidant composed primarily of two isomers (2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole). It functions as a chain-breaking free radical scavenger to delay oxidative rancidity in lipids, waxes, and essential oils. As a waxy, fat-soluble solid, BHA is a staple in food, cosmetic, and industrial procurement due to its distinct thermal resilience and solvent compatibility. Unlike standard aliphatic antioxidants, the sterically hindered phenol structure of BHA provides a specific balance of volatility and stability, making it a critical raw material for high-temperature processing workflows and multi-solvent formulations where delayed oxidation is required [1].
Substituting BHA with close analogs like Butylated Hydroxytoluene (BHT), Propyl Gallate (PG), or tert-Butylhydroquinone (TBHQ) frequently results in formulation failure or compromised shelf life. While BHT is cheaper, its lower thermal degradation threshold causes it to volatilize during baking or extrusion, leaving the final product unprotected . Conversely, while PG offers high initial antioxidant capacity, it is highly reactive with trace metals like iron, forming dark complexes that cause severe discoloration in cosmetics and mineral-fortified products [1]. Furthermore, BHT's strict lipophilicity prevents its use in alcohol- or propylene glycol-based extracts, whereas BHA remains soluble. Consequently, buyers must procure BHA specifically when a workflow demands post-heating 'carry-through' protection, metal-ion inertness, and compatibility with polar co-solvents.
BHA demonstrates superior thermal stability compared to its primary substitute, BHT, making it essential for high-heat processing. Research on synthetic antioxidant thermal thresholds indicates that BHA remains stable up to 120°C (248°F), whereas BHT begins to volatilize and degrade at 100°C (212°F). This 20°C differential allows BHA to survive baking and extrusion processes—a phenomenon known as the 'carry-through' effect—ensuring active free-radical scavenging in the finished product, whereas BHT is lost to the atmosphere .
| Evidence Dimension | Thermal degradation threshold |
| Target Compound Data | Stable up to 120°C (248°F) |
| Comparator Or Baseline | BHT (degrades/volatilizes at 100°C / 212°F) |
| Quantified Difference | 20°C higher thermal stability threshold |
| Conditions | High-temperature food processing and extrusion |
Buyers manufacturing baked goods, extruded feeds, or hot-melt adhesives must select BHA over BHT to guarantee the final product retains active antioxidant protection after heat exposure.
In formulations containing trace minerals or processed in metal equipment, Propyl Gallate (PG) acts as a strong chelating agent, reacting with iron to form dark, colored complexes that ruin product aesthetics. BHA, by contrast, does not stain or form colored coordination complexes with metal ions and remains structurally stable even under weak alkaline conditions where PG is heat-labile [1].
| Evidence Dimension | Metal ion chelation and complex formation |
| Target Compound Data | Zero color complex formation with trace iron |
| Comparator Or Baseline | Propyl Gallate (PG) (forms dark colored complexes) |
| Quantified Difference | Complete elimination of iron-induced discoloration |
| Conditions | Storage or processing in metal containers; mineral-fortified matrices |
Procurement for cosmetics, essential oils, and fortified foods requires BHA to prevent the severe aesthetic degradation caused by PG-metal reactions.
BHT is strictly lipophilic and only soluble in fats, oils, and non-polar solvents, which severely limits its use in complex emulsions or extracts. BHA possesses a broader solubility profile; in addition to fats and oils, it is fully soluble in propylene glycol, petroleum ether, chloroform, and 50% alcohol solutions [1]. This allows BHA to be integrated into flavor extracts and cosmetic serums where BHT would precipitate out of solution.
| Evidence Dimension | Solvent compatibility |
| Target Compound Data | Soluble in fats, oils, propylene glycol, and 50% alcohol |
| Comparator Or Baseline | BHT (soluble only in fats and oils) |
| Quantified Difference | Expanded solubility into polar co-solvents (propylene glycol, alcohol) |
| Conditions | Multi-phase cosmetic and food extract formulations |
Formulators of liquid extracts, fragrances, and mixed-solvent emulsions must procure BHA to ensure homogenous antioxidant distribution without precipitation.
In industrial applications such as biodiesel (Fatty Acid Methyl Ester) stabilization, BHA significantly outperforms BHT at low dosing levels. In a 6-month storage study of waste cooking oil biodiesel, BHA achieved an induction period of over 11 hours at a concentration of 250 ppm. Under identical conditions, BHT was the least effective antioxidant and failed to meet the EN14112 standard target of an 8-hour induction period at 250 ppm [1].
| Evidence Dimension | Oxidation induction period (EN14112 standard) |
| Target Compound Data | >11 hours at 250 ppm |
| Comparator Or Baseline | BHT (<8 hours at 250 ppm) |
| Quantified Difference | >3 hours longer induction period, passing the regulatory threshold |
| Conditions | Waste cooking oil methyl ester stored for 6 months at 250 ppm dosing |
Industrial biodiesel manufacturers can achieve EN14112 regulatory compliance at lower, more economical dosing levels by procuring BHA instead of BHT.
BHA is the mandatory choice over BHT for baked goods, crackers, and extruded pet foods. Because BHA withstands temperatures up to 120°C, it provides the necessary 'carry-through' effect, ensuring the lipid components of the final packaged product remain protected against oxidative rancidity long after exiting the oven .
For liquid extracts utilizing propylene glycol or 50% alcohol as carriers, BHA is selected over BHT due to its superior solubility profile. This prevents the antioxidant from precipitating out of solution, ensuring uniform protection of volatile aroma compounds [1].
In dermatological and cosmetic formulations where trace metals (like iron) are present, BHA is prioritized over Propyl Gallate. BHA does not chelate metals or form dark complexes, preserving the intended color and visual purity of the cream or lotion [2].
BHA is utilized in the stabilization of waste cooking oil biodiesel to meet the EN14112 8-hour induction period standard. It provides superior oxidative stability compared to BHT at economical 250 ppm dosing levels, ensuring fuel integrity over 6-month storage cycles [3].
Irritant;Health Hazard